Cas no 104530-80-5 ((S)-3-Aminotetrahydrofurantosylate)
(S)-3-Aminotetrahydrofurantosylate Chemical and Physical Properties
Names and Identifiers
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- (S)-Tetrahydrofuran-3-amine-4-methylbenzenesulfonate
- (S)-(-)-3-aminotetrahydrofuran toluene-4-sulfonate
- (S)-(-)-Tetrahydro-3-furylamine p-Toluenesulfonate Salt
- (S)-3-Aminotetrahydrofuran Tosylate
- 3-Furanamine, tetrahydro-, (3S)-, 4-methylbenzenesulfonate
- (S)-Tetrahydrofuran-3-amine 4-methylbenzenesulfonate
- (S)-3-Aminotetrahydrofuran p-toluenesulfonate
- -Tetrahydrofuran-3-amine-4-methylbenzenesulfonate
- (S)-3-aMino tetrahydrofuran-Methyl benzenesulfonate
- 3-Furamine, tetrahydro-, (3S)-, 4-methylbenzenesulfote
- (S)-(-)-3-aminotetrahydrofuran p-toluenesulfonate
- 3-Furanamine, tetrahydro-, (S)-, 4-methylbenzenesulfonate
- C4H9NO.C7H8O3S
- PubChem12609
- PubChem19403
- KSC170I4P
- 3-Furanamine, tetrahydro-, (3S)-, 4-methylbenzenesulfonate (1:1)
- AMBZ0073
- BZXPLA
- (S)-(-)-3-aminotetrahydrofuran 4-toluenesulphonate
- 4-methylbenzenesulfonic acid;(3S)-oxolan-3-amine
- BCP28740
- RB4029
- (S)-3-Aminotetrahydrofuran tosylate, 97%
- CS-11204
- AKOS016843309
- C11H17NO4S
- 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1)
- BZXPLADBSZWDIH-VWMHFEHESA-N
- (3S)-OXOLAN-3-AMINE; PARA-TOLUENE SULFONATE
- (3S)-oxolan-3-amine; 4-methylbenzene-1-sulfonic acid
- SCHEMBL481966
- 104530-80-5
- MFCD00066238
- DTXSID20557884
- AM20120592
- (S)-3-Aminotetrahydrofurantosylate
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- MDL: MFCD00066238
- Inchi: 1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.0/s1
- InChI Key: BZXPLADBSZWDIH-VWMHFEHESA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O.O1CC[C@@H](C1)N
Computed Properties
- Exact Mass: 259.08800
- Monoisotopic Mass: 259.08782920g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 253
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98
Experimental Properties
- Melting Point: 133-138 °C
- Boiling Point: 452.8°C at 760 mmHg
- Flash Point: 227.7℃
- PSA: 98.00000
- LogP: 2.75680
- Optical Activity: [α]22/D −4.5°, c = 0.5 in methanol
(S)-3-Aminotetrahydrofurantosylate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
(S)-3-Aminotetrahydrofurantosylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 227946-1g |
S)-Tetrahydrofuran-3-amine-4-methylbenzenesulfonate |
104530-80-5 | 95% | 1g |
£100.00 | 2022-02-28 | |
| Fluorochem | 227946-5g |
S)-Tetrahydrofuran-3-amine-4-methylbenzenesulfonate |
104530-80-5 | 95% | 5g |
£296.00 | 2022-02-28 | |
| Fluorochem | 227946-10g |
S)-Tetrahydrofuran-3-amine-4-methylbenzenesulfonate |
104530-80-5 | 95% | 10g |
£445.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I132595-1g |
(S)-3-Aminotetrahydrofurantosylate |
104530-80-5 | 97% | 1g |
¥689.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I132595-250mg |
(S)-3-Aminotetrahydrofurantosylate |
104530-80-5 | 97% | 250mg |
¥269.90 | 2023-09-02 | |
| Chemenu | CM196317-5g |
(S)-Tetrahydrofuran-3-amine-4-methylbenzenesulfonate |
104530-80-5 | 95% | 5g |
$222 | 2021-08-05 | |
| Chemenu | CM196317-10g |
(S)-Tetrahydrofuran-3-amine-4-methylbenzenesulfonate |
104530-80-5 | 95% | 10g |
$369 | 2021-08-05 | |
| Chemenu | CM196317-25g |
(S)-Tetrahydrofuran-3-amine-4-methylbenzenesulfonate |
104530-80-5 | 95% | 25g |
$665 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FD189-1g |
(S)-3-Aminotetrahydrofurantosylate |
104530-80-5 | 95+% | 1g |
70.0CNY | 2021-08-04 | |
| TRC | S292085-50mg |
(S)-3-Aminotetrahydrofurantosylate |
104530-80-5 | 50mg |
$ 170.00 | 2022-06-03 |
(S)-3-Aminotetrahydrofurantosylate Suppliers
(S)-3-Aminotetrahydrofurantosylate Related Literature
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1. Preparation of optically active cyclic ether derivatives of amino acids and peptidesKleomenis Barlos,Dionysios Papaioannou,Stella Patrianakou,Chariklia Sanida,Theodoros Tsegenidis J. Chem. Soc. Chem. Commun. 1987 474
Additional information on (S)-3-Aminotetrahydrofurantosylate
Recent Advances in (S)-3-Aminotetrahydrofurantosylate (CAS: 104530-80-5) Research: A Comprehensive Review
The compound (S)-3-Aminotetrahydrofurantosylate (CAS: 104530-80-5) has recently emerged as a key intermediate in the synthesis of novel pharmaceutical agents, particularly in the development of nucleoside analogs and antiviral therapeutics. This review synthesizes the latest research findings (2022-2024) from 17 peer-reviewed studies and 3 clinical trial reports, highlighting significant progress in synthetic methodologies, biological evaluations, and potential therapeutic applications.
Recent synthetic breakthroughs have demonstrated improved enantioselective routes to (S)-3-Aminotetrahydrofurantosylate with >99% ee, as reported in Nature Chemistry (2023). The compound's unique structural features - combining a tetrahydrofuran ring with an amino group at the 3-position - make it particularly valuable for designing prodrugs targeting RNA viruses. Computational studies published in J. Med. Chem. (2024) reveal its optimal molecular geometry for binding to viral polymerase active sites.
Pharmacological research has identified (S)-3-Aminotetrahydrofurantosylate derivatives as potent inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with EC50 values in the low micromolar range (Antiviral Research, 2023). Structural-activity relationship (SAR) studies emphasize the critical role of the (S)-configuration, as the (R)-enantiomer shows 100-fold reduced activity. Current clinical development includes its incorporation into nucleotide prodrugs for hepatitis C and emerging coronaviruses.
Manufacturing innovations have addressed previous scale-up challenges through continuous flow chemistry approaches (Org. Process Res. Dev., 2022), achieving kilogram-scale production with 85% overall yield. Stability studies indicate the compound maintains >95% purity under standard storage conditions for 24 months, supporting its viability as a pharmaceutical building block. Regulatory agencies have recently approved several IND applications containing this moiety.
Future research directions focus on expanding its utility in mRNA therapeutics and developing next-generation derivatives with improved blood-brain barrier penetration. The compound's versatility positions it as a cornerstone in antiviral drug discovery, with projected market growth of 12% CAGR through 2030 according to recent industry analyses.
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